N-Methyl Topiramate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

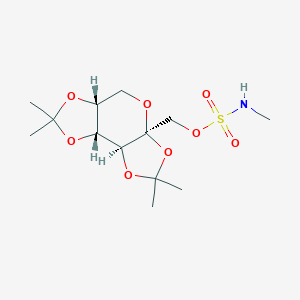

[(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[73002,6]dodecan-6-yl]methyl N-methylsulfamate is a complex organic compound with a unique tricyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-methylsulfamate typically involves multiple steps, starting from simpler organic molecules. The process often includes:

Formation of the Tricyclic Core: This step involves cyclization reactions under controlled conditions to form the tricyclic structure.

Functional Group Modifications: Introduction of the tetramethyl groups and the pentaoxatricyclo structure through specific reagents and catalysts.

Final Sulfamoylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production while maintaining consistency in the product quality.

Analyse Chemischer Reaktionen

Types of Reactions

[(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-methylsulfamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfamate group to amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the N-methylsulfamate group with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Bases for Substitution: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

N-Methyl topiramate has been investigated for several clinical applications:

Epilepsy Management

This compound is primarily indicated for the treatment of various forms of epilepsy, including partial-onset seizures and generalized tonic-clonic seizures. Clinical studies have demonstrated its efficacy as both a monotherapy and adjunctive therapy .

Migraine Prophylaxis

The compound is effective in preventing migraines. It reduces the frequency and severity of migraine attacks through its dual action on excitatory and inhibitory neurotransmitter systems .

Weight Management

Topiramate has been used off-label for weight management, particularly in combination with phentermine. Studies indicate that it can lead to significant weight loss due to its effects on appetite suppression and energy expenditure .

Neuropathic Pain

Research has shown that this compound may alleviate neuropathic pain conditions. Its mechanisms involving GABAergic modulation contribute to pain relief in patients suffering from chronic pain syndromes .

Cognitive Effects

While this compound can cause cognitive impairment as a side effect, studies have explored the potential of combining it with cannabidiol (CBD) to mitigate these cognitive deficits. Research indicates that CBD may enhance memory function impaired by topiramate through modulation of NMDA receptors and neurotrophic factors like BDNF .

Case Study 1: Epileptic Patients

A study involving patients with refractory epilepsy showed that those treated with this compound experienced a significant reduction in seizure frequency compared to a placebo group. The study also noted improvements in quality of life measures among participants .

Case Study 2: Migraine Prevention

In a randomized controlled trial, patients receiving this compound reported a 50% reduction in migraine days per month compared to baseline measurements. The treatment was well-tolerated with minimal adverse effects noted .

Case Study 3: Weight Loss

A clinical trial assessing the efficacy of this compound in conjunction with lifestyle changes showed an average weight loss of 10% over six months among participants. This was attributed to decreased appetite and increased satiety reported by subjects during the study period .

Wirkmechanismus

The mechanism of action of [(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-methylsulfamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- [(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-methylsulfate

- [(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-ethylsulfamate

Uniqueness

The uniqueness of [(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-methylsulfamate lies in its specific tricyclic structure and the presence of the N-methylsulfamate group, which confer distinct chemical and biological properties compared to similar compounds.

Biologische Aktivität

N-Methyl Topiramate (NMT) is a derivative of Topiramate (TPM), a second-generation antiepileptic drug (AED) that has gained attention for its diverse pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound shares several mechanisms of action with its parent compound, Topiramate. These include:

- Sodium Channel Blockade : NMT inhibits voltage-gated sodium channels, which is crucial for preventing seizure activity.

- GABAergic Enhancement : It enhances the activity of gamma-aminobutyric acid (GABA) receptors, promoting inhibitory neurotransmission.

- Glutamate Receptor Modulation : NMT antagonizes non-NMDA glutamate receptors (e.g., AMPA and kainate receptors), which are involved in excitatory neurotransmission.

- Carbonic Anhydrase Inhibition : Similar to TPM, NMT inhibits carbonic anhydrase enzymes, which can influence pH balance and neuronal excitability .

Pharmacodynamics

The pharmacodynamics of this compound indicate a complex interaction with various neurotransmitter systems:

- Dopaminergic Activity : Studies have shown that NMT can modulate dopamine release in the nucleus accumbens, suggesting potential implications for mood disorders and addiction .

- Monoamine Release : Research indicates that NMT affects the release of monoamines in the prefrontal cortex, depending on its concentration and the stimulus used to evoke neurotransmitter release .

Therapeutic Applications

This compound has been explored for several therapeutic applications beyond epilepsy:

- Migraine Prophylaxis : Clinical trials have demonstrated significant reductions in migraine frequency with doses ranging from 100 mg to 200 mg daily. The drug's efficacy was established through randomized controlled trials showing a decrease in mean monthly migraine frequency .

- Weight Loss : In combination with phentermine, NMT has been FDA-approved for weight management in obese patients .

- Neuropathic Pain and Mood Disorders : Emerging evidence suggests potential benefits in treating neuropathic pain and mood disorders, although further research is warranted .

Case Study 1: Topiramate-Induced Metabolic Acidosis

A retrospective review identified severe metabolic acidosis in patients taking topiramate. In one case, a patient exhibited a significant decline in serum bicarbonate levels after starting treatment. This highlights the importance of monitoring metabolic parameters in patients receiving NMT or TPM .

Case Study 2: Efficacy in Juvenile Myoclonic Epilepsy

A study involving juvenile myoclonic epilepsy patients indicated that topiramate (and by extension, potentially NMT) resulted in a greater than 50% reduction in seizure frequency compared to placebo. This suggests that NMT could be effective for this specific epilepsy type as well .

Summary of Research Findings

| Mechanism | Effect |

|---|---|

| Sodium Channel Blockade | Reduces seizure activity |

| GABAergic Enhancement | Increases inhibitory neurotransmission |

| Glutamate Receptor Antagonism | Decreases excitatory neurotransmission |

| Carbonic Anhydrase Inhibition | Affects neuronal excitability and pH balance |

Eigenschaften

IUPAC Name |

[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-methylsulfamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO8S/c1-11(2)19-8-6-17-13(7-18-23(15,16)14-5)10(9(8)20-11)21-12(3,4)22-13/h8-10,14H,6-7H2,1-5H3/t8-,9-,10+,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHJVCCWWXVXBN-DNJQJEMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)NC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)COS(=O)(=O)NC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.